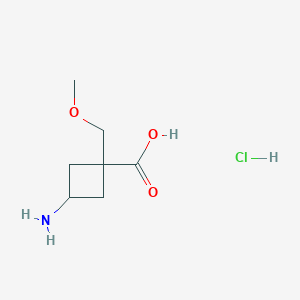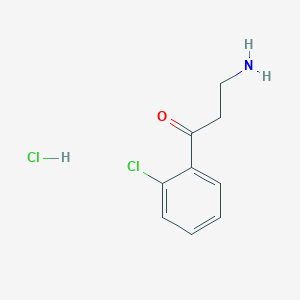
3-Amino-1-(2-chlorophenyl)propan-1-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The closest compound I found is "2-amino-1-(4-chlorophenyl)propan-1-one hydrochloride" . It’s a powder with a molecular weight of 220.1 and a melting point of 220-222°C .
Molecular Structure Analysis
Again, the closest compound I found is "2-Amino-1-(3-chlorophenyl)-1-propanol" . Its molecular formula is C9H12ClNO .Physical And Chemical Properties Analysis
The “2-amino-1-(4-chlorophenyl)propan-1-one hydrochloride” has a melting point of 220-222°C and is stored at room temperature .Applications De Recherche Scientifique
Spectroscopic and Structural Analysis
3-Amino-1-(2-chlorophenyl)propan-1-one hydrochloride and related compounds have been extensively studied for their spectroscopic and structural properties. For example, Kuś et al. (2016) performed a comprehensive chemical characterization of cathinone derivatives, including N-ethyl-2-amino-1-(4-chlorophenyl)propan-1-one hydrochloride, using nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy, gas chromatography–mass spectrometry, liquid chromatography–mass spectrometry, and X-ray crystallography (Kuś, Kuś, Książek, Pieprzyca, & Rojkiewicz, 2016). These studies are crucial for the identification and understanding of these compounds in various scientific contexts.
Pharmacological Applications
Some derivatives of 3-Amino-1-(2-chlorophenyl)propan-1-one hydrochloride have been explored for their pharmacological applications. For instance, Croston et al. (2002) discovered a nonpeptidic agonist of the urotensin-II receptor, which is a variant of this compound, indicating potential for development as pharmacological research tools and drug leads (Croston, Olsson, Currier, Burstein, Weiner, Nash, Severance, Allenmark, Thunberg, Ma, Mohell, O'dowd, Brann, & Hacksell, 2002).
Chemical Synthesis and Modification
The chemical synthesis and modification of 3-Amino-1-(2-chlorophenyl)propan-1-one hydrochloride and its analogs have been a subject of interest. Papoyan et al. (2011) synthesized new derivatives via aminomethylation and studied their anticonvulsive activities (Papoyan, Gasparyan, Paronikyan, Tatevosyan, Avakimyan, Panosyan, & Gevorgyan, 2011). Such studies contribute to the understanding of the compound's versatility and potential for medical applications.
Structural and Energetic Aspects
Maccaroni et al. (2012) examined the crystalline forms of bupropion hydrochloride, which is structurally related to 3-Amino-1-(2-chlorophenyl)propan-1-one hydrochloride, to understand its stability and molecular conformations (Maccaroni, Malpezzi, Famulari, & Masciocchi, 2012). These insights are valuable for the development of stable and effective pharmaceutical formulations.
Antidepressant Potential
Research has also explored the antidepressant potential of compounds structurally similar to 3-Amino-1-(2-chlorophenyl)propan-1-one hydrochloride. Clark et al. (1979) investigated substituted 3-amino-1,1-diaryl-2-propanols as potential antidepressant agents, highlighting the therapeutic possibilities of these compounds (Clark, Clark, Gardner, Gaster, Hadley, Miller, & Shah, 1979).
Corrosion Inhibition
In the field of materials science, research has been conducted on the use of compounds related to 3-Amino-1-(2-chlorophenyl)propan-1-one hydrochloride as corrosion inhibitors. Gupta et al. (2017) synthesized α-aminophosphonates with chlorophenyl groups and studied their effectiveness in preventing corrosion, indicating the compound's utility beyond pharmacological applications (Gupta, Verma, Salghi, Lgaz, Mukherjee, & Quraishi, 2017).
Safety and Hazards
Propriétés
IUPAC Name |
3-amino-1-(2-chlorophenyl)propan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO.ClH/c10-8-4-2-1-3-7(8)9(12)5-6-11;/h1-4H,5-6,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVKEQBLLXMRQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCN)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(2-chlorophenyl)propan-1-one hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

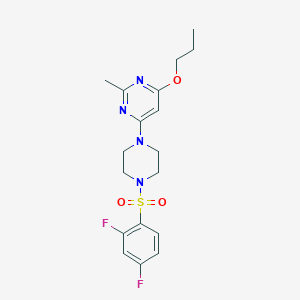
![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2470139.png)
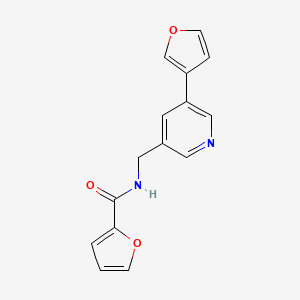
![3-(3,5-Dimethoxyphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2470143.png)
![2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-phenylacetamide](/img/structure/B2470144.png)
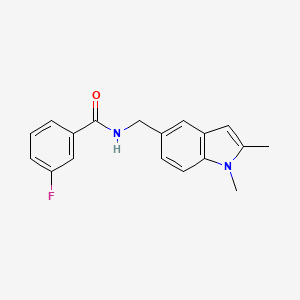
![N-[2-(5-Ethyl-1,3-thiazol-2-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2470147.png)
![N-[(3-chloro-4-fluorophenyl)methyl]-2-{2,4-dioxo-3-propyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2470149.png)
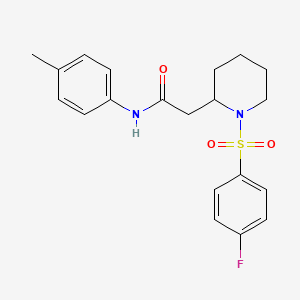

![8-Fluoro-6,6-dioxo-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2470155.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-(tert-butyl)phenyl)methanone](/img/structure/B2470156.png)
![N-Ethyl-N-[2-[4-methoxy-4-(trifluoromethyl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2470158.png)
